molecular formula C16H21N3O3S2 B2375511 N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide CAS No. 2034400-25-2

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Cat. No. B2375511
CAS RN: 2034400-25-2
M. Wt: 367.48
InChI Key: ZMHFOKVRKNRQNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H21N3O3S2 and its molecular weight is 367.48. The purity is usually 95%.
BenchChem offers high-quality N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy Applications

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide and its derivatives have been explored for applications in photodynamic therapy (PDT). For instance, zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have demonstrated promising photophysical and photochemical properties. These properties make them useful as photosensitizers in PDT for cancer treatment due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. Such characteristics are crucial for Type II photosensitizers, highlighting their potential in effectively treating cancer through photodynamic mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antifungal Agents

Sulfonamide derivatives, including N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide, have shown potential as antimicrobial and antifungal agents. Research has focused on the synthesis of new derivatives that exhibit significant anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. These investigations have identified compounds with promising therapeutic profiles, suggesting that they could be developed into effective treatments for various conditions, including infections and cancer (Küçükgüzel et al., 2013).

Herbicidal Activity

Another interesting application area for this compound is in the development of herbicides. Derivatives of N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide, specifically N-(2-pyrazolin-1-ylformyl) benzenesulfonamides, form a new group of compounds with notable herbicidal activity. These compounds exhibit post-emergence activity on dicotyledonous weed species, interfering with the biosynthesis of branched-chain amino acids, which is vital for plant growth and development (Eussen, Thus, Wellinga, & Stork, 1990).

Anticancer Potential

Research into the anticancer potential of sulfonamide derivatives, including N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide, has been significant. Various synthesized derivatives have been evaluated for their anticancer activity, demonstrating effectiveness against different cancer cell lines. These findings indicate the potential of these compounds to be developed into novel therapeutic agents for cancer treatment, underscoring the importance of continued research in this area (Gul et al., 2016).

properties

IUPAC Name

N-[(4-methoxythian-4-yl)methyl]-4-pyrazol-1-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S2/c1-22-16(7-11-23-12-8-16)13-18-24(20,21)15-5-3-14(4-6-15)19-10-2-9-17-19/h2-6,9-10,18H,7-8,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMHFOKVRKNRQNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSCC1)CNS(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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